Cas no 1599067-41-0 (3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo1,5-apyrimidin-7-one)

3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo1,5-apyrimidin-7-one Chemical and Physical Properties
Names and Identifiers
-
- 3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo1,5-apyrimidin-7-one
- EN300-1129623
- 1599067-41-0
- 3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
-
- Inchi: 1S/C9H10IN3O2/c1-5-8(10)9-11-6(4-15-2)3-7(14)13(9)12-5/h3,12H,4H2,1-2H3
- InChI Key: LQUUFLLXNYRIFV-UHFFFAOYSA-N
- SMILES: IC1=C(C)NN2C(C=C(COC)N=C21)=O
Computed Properties
- Exact Mass: 318.98177g/mol
- Monoisotopic Mass: 318.98177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 53.9Ų
3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo1,5-apyrimidin-7-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1129623-0.25g |
3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1599067-41-0 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1129623-1.0g |
3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1599067-41-0 | 1g |
$1142.0 | 2023-06-09 | ||
Enamine | EN300-1129623-5.0g |
3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1599067-41-0 | 5g |
$3313.0 | 2023-06-09 | ||
Enamine | EN300-1129623-5g |
3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1599067-41-0 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1129623-10g |
3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1599067-41-0 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1129623-10.0g |
3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1599067-41-0 | 10g |
$4914.0 | 2023-06-09 | ||
Enamine | EN300-1129623-0.1g |
3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1599067-41-0 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1129623-0.05g |
3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1599067-41-0 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1129623-0.5g |
3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1599067-41-0 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1129623-1g |
3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1599067-41-0 | 95% | 1g |
$914.0 | 2023-10-26 |
3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo1,5-apyrimidin-7-one Related Literature
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
2. Back matter
-
3. Back matter
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
Additional information on 3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo1,5-apyrimidin-7-one
3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS No. 1599067-41-0): A Comprehensive Overview
3-Iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS No. 1599067-41-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the iodo substituent and the methoxymethyl group, contribute to its distinct pharmacological properties and make it a promising candidate for further investigation.
The iodo substituent in the structure of 3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one plays a crucial role in modulating its biological activity. Iodine is a halogen that can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes and reach target sites within cells. This property is particularly important in drug design, as it can influence the bioavailability and efficacy of the compound.
The presence of the methoxymethyl group at the C-5 position is another key feature of this compound. The methoxymethyl group is known to increase the stability of the molecule by protecting sensitive functional groups from degradation. This can enhance the overall stability and shelf life of the compound, making it more suitable for pharmaceutical development. Additionally, the methoxymethyl group can also influence the solubility and pharmacokinetic properties of the molecule.
The methyl group at the C-2 position further contributes to the unique characteristics of 3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one. The methyl group can affect the electronic distribution within the molecule, potentially influencing its binding affinity to specific receptors or enzymes. This can be particularly important in designing drugs that target specific biological pathways.
Recent studies have shown that 3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one exhibits promising antitumor activity. In vitro assays have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines, including those derived from breast cancer, lung cancer, and colorectal cancer. The mechanism of action appears to involve multiple pathways, including cell cycle arrest and induction of apoptosis.
In addition to its antitumor properties, 3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has also shown potential as an anti-inflammatory agent. Preclinical studies have indicated that this compound can reduce inflammation by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one may have broad therapeutic applications beyond oncology.
The pharmacokinetic profile of 3-iodo-5-(methoxymethyl)\-2-\(methyl\)\-4H\,\(7H\)\-\(pyrazolo\[1\,\(5\-a\)\]\)pyrimidin\-7\-one has been extensively studied to understand its behavior in biological systems. Animal models have shown that this compound has good oral bioavailability and a favorable half-life, making it suitable for chronic dosing regimens. These properties are essential for developing effective therapeutic agents that can be administered over extended periods without significant toxicity.
To further explore the potential of 3-\(iodo\)\-5-\(methoxymethyl\)\-2-\(methyl\)\-4H\,\(7H\)\-\(pyrazolo\[1\,\(5\-a\)\]\)pyrimidin\-7\-one as a therapeutic agent, ongoing clinical trials are being conducted to evaluate its safety and efficacy in human subjects. Preliminary results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses. However, more extensive studies are needed to fully understand its long-term safety profile and potential side effects.
In conclusion, 3-\(iodo\)\-5-\(methoxymethyl\)\-2-\(methyl\)\-4H\,\(7H\)\-\(pyrazolo\[1\,\(5\-a\)\]\)pyrimidin\-7\-one (CAS No. 1599067\-41\-0) represents a promising candidate in the development of novel therapeutic agents for various diseases. Its unique structural features and diverse biological activities make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences.
1599067-41-0 (3-iodo-5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo1,5-apyrimidin-7-one) Related Products
- 2680814-40-6(benzyl N-1-(2-fluoroethyl)pyrrolidin-3-ylcarbamate)
- 2639453-08-8(1-(4-{[(Tert-butoxy)carbonyl]amino}-6,7-dimethoxyquinazolin-2-yl)piperidine-4-carboxylic acid)
- 1014067-53-8(N-(3,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide)
- 1421530-35-9(1-(furan-2-yl)-2-4-(thiophene-2-sulfonyl)piperazin-1-ylethan-1-ol)
- 392300-68-4(N-(5-{2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide)
- 873312-24-4(2H-Cyclopentapyrimidin-2-one, 1,5,6,7-tetrahydro-4-(trifluoromethyl)-)
- 2229379-44-4(5-(6-methoxypyridin-2-yl)-1,2-oxazol-3-amine)
- 946331-00-6(N-(4-fluorophenyl)-1-(4-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 872724-18-0(N-cyclopentyl-N'-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)
- 895455-50-2(2-(benzenesulfonyl)-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylacetamide)



